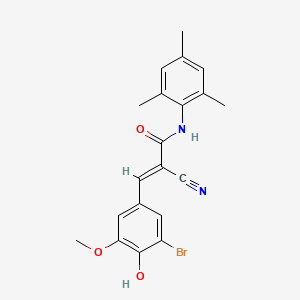

(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide

Description

This compound is a substituted enamide featuring a cyano group at the β-position of the propenamide backbone. Its structure includes a 3-bromo-4-hydroxy-5-methoxyphenyl substituent and an N-(2,4,6-trimethylphenyl) (mesityl) group. The mesityl group enhances lipophilicity, influencing membrane permeability and bioactivity.

Key structural attributes:

- Molecular Formula: C₂₀H₁₉BrN₂O₃

- Functional Groups: Cyano, enamide, bromoaryl, hydroxy, methoxy.

- Potential Applications: Likely explored in medicinal chemistry for kinase inhibition or as a bioactive scaffold due to its resemblance to known enamide-based inhibitors .

Properties

IUPAC Name |

(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19BrN2O3/c1-11-5-12(2)18(13(3)6-11)23-20(25)15(10-22)7-14-8-16(21)19(24)17(9-14)26-4/h5-9,24H,1-4H3,(H,23,25)/b15-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOVYOUMCESXVRA-VIZOYTHASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C(=CC2=CC(=C(C(=C2)Br)O)OC)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)/C(=C/C2=CC(=C(C(=C2)Br)O)OC)/C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This compound features various functional groups, including bromine, hydroxyl, methoxy, and cyano groups, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The compound's IUPAC name indicates a significant degree of structural complexity. Its molecular formula is , with a molecular weight of approximately 396.27 g/mol. The presence of multiple substituents suggests potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 396.27 g/mol |

| IUPAC Name | This compound |

| SMILES Representation | Cc1cc(Br)cc(c1O)C(=O)N=C(C#N)C(c2cc(C(C)(C)C)=C(c2)OC)=C |

The biological activity of this compound is likely mediated through various mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes by binding to their active sites. This can lead to modulation of metabolic pathways.

- Receptor Interaction : The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

- Antioxidant Activity : The presence of hydroxyl and methoxy groups suggests potential antioxidant properties, which could protect cells from oxidative stress.

Biological Activity Studies

Several studies have explored the biological activities associated with compounds similar to this compound:

Anticancer Activity

Research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For instance:

- A study demonstrated that compounds with similar structural motifs showed significant inhibition of cell proliferation in breast and colon cancer cell lines at concentrations ranging from 10 to 50 µM .

Antimicrobial Properties

The compound's potential antimicrobial activity has also been investigated:

- In vitro assays revealed that related compounds displayed inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting that this compound might possess similar properties .

Anti-inflammatory Effects

Compounds with similar functionalities have been reported to reduce the secretion of pro-inflammatory cytokines:

- A study indicated that certain derivatives inhibited the release of TNF-α and IL-6 in activated macrophages .

Case Studies

- Case Study on Anticancer Activity : A recent study examined the effects of a related compound on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability with an IC50 value calculated at 25 µM after 48 hours of treatment.

- Case Study on Antimicrobial Efficacy : In a screening assay for antimicrobial activity against E. coli and Staphylococcus aureus, the compound exhibited minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL respectively.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The closest analog identified is (E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide (CAS: 1181468-34-7, Table 1) . Both compounds share the enamide-cyano core and mesityl group but differ in the aryl substituent:

- Target Compound : 3-bromo-4-hydroxy-5-methoxyphenyl.

- Analog : 4-chlorophenylpyrazole.

Table 1: Structural and Physicochemical Comparison

| Property | Target Compound | Analog (CAS 1181468-34-7) |

|---|---|---|

| Molecular Weight | 433.29 g/mol | 390.9 g/mol |

| Key Substituents | Br, OH, OMe on phenyl | Cl on pyrazole |

| Hydrogen-Bonding Capacity | High (OH, OMe) | Moderate (pyrazole N) |

| Lipophilicity (Predicted logP) | ~3.5 (Br increases hydrophobicity) | ~3.0 (Cl less bulky than Br) |

Functional Implications :

- The bromine atom increases molecular weight and may enhance halogen bonding in biological systems.

- The analog’s pyrazole ring introduces a planar heterocycle, which could favor π-π stacking in protein binding pockets, whereas the target’s substituted phenyl group may prioritize hydrogen-bonding interactions .

Crystallographic and Intermolecular Interaction Analysis

Hydrogen-bonding patterns are critical for crystal packing and stability. The target compound’s hydroxyl and methoxy groups are expected to form O–H···O and C–H···O interactions, as observed in similar phenolic systems . In contrast, the analog’s pyrazole nitrogen may participate in N–H···N or C–H···N networks, though experimental data are lacking.

Bioactivity and Pharmacological Potential

While explicit bioactivity data for the target compound are absent, its structural features align with kinase inhibitors (e.g., sunitinib analogs) where cyanoenamides act as ATP-binding site competitors. The bromine atom could mimic iodine in thyroid hormones or enhance binding affinity via halogen bonds. The analog’s 4-chlorophenylpyrazole group is common in COX-2 inhibitors, suggesting divergent therapeutic targets .

Q & A

Q. What are the standard synthetic routes for (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide, and how can intermediates be characterized?

- Methodological Answer : The compound can be synthesized via a multi-step protocol involving: (i) Esterification : Bromination of 4-hydroxy-5-methoxybenzaldehyde derivatives followed by esterification with methanol/HCl . (ii) Cyanoacrylamide Formation : Reacting the brominated intermediate with cyanoacetic acid in the presence of a coupling agent (e.g., EDCI or DCC) under inert conditions . (iii) Amidation : Final coupling with 2,4,6-trimethylaniline using a base (e.g., triethylamine) to form the enamide bond. Characterization : Intermediates should be analyzed via / NMR (confirming substituent positions), FTIR (C≡N stretch at ~2200 cm), and LC-MS for purity .

Q. How can X-ray crystallography be employed to resolve the stereochemistry and molecular conformation of this compound?

- Methodological Answer : (i) Crystal Growth : Use slow evaporation in a solvent mixture (e.g., DCM/hexane) to obtain single crystals. (ii) Data Collection : Employ a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect intensity data at low temperature (e.g., 100 K) to minimize thermal motion . (iii) Structure Refinement : Use SHELXL for refinement, applying restraints for disordered methoxy or bromo groups. Validate geometry with PLATON/ADDSYM to detect twinning or symmetry issues .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during the cyanoacrylamide formation step?

- Methodological Answer : (i) Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) or Lewis acids (e.g., ZnCl) to enhance reaction efficiency. (ii) Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to control reaction kinetics. (iii) Byproduct Analysis : Use HPLC-MS to identify side products (e.g., dimerization or hydrolysis products) and adjust stoichiometry (e.g., excess cyanoacetic acid) .

Q. What strategies are effective for resolving discrepancies between computational (DFT) and experimental (XRD) bond lengths in the acrylamide moiety?

- Methodological Answer : (i) DFT Settings : Re-optimize geometry using a larger basis set (e.g., B3LYP/6-311++G(d,p)) with implicit solvent models (e.g., SMD). (ii) XRD Reassessment : Check for thermal ellipsoid anisotropy in the acrylamide group using ORTEP-3; apply Hirshfeld atom refinement (HAR) if C=O/C≡N bond lengths deviate >0.02 Å from DFT . (iii) Statistical Validation : Compare root-mean-square deviations (RMSD) across multiple crystals to rule out experimental outliers .

Q. How can hydrogen-bonding patterns in the crystal lattice inform supramolecular design for co-crystallization studies?

- Methodological Answer : (i) Graph Set Analysis : Use Mercury software to classify hydrogen bonds (e.g., motifs between hydroxyl and cyano groups). (ii) Co-former Selection : Target co-crystallizing agents (e.g., nicotinamide) with complementary H-bond donors/acceptors to stabilize specific motifs. (iii) Lattice Energy Calculations : Compute packing energies with PIXEL to predict co-crystal stability .

Q. What analytical approaches reconcile contradictions in 1H^1H1H NMR data between synthetic batches?

- Methodological Answer : (i) Dynamic Effects : Perform variable-temperature NMR to detect rotameric equilibria in the enamide group (e.g., coalescence at ~300 K). (ii) Impurity Profiling : Use - COSY and HSQC to assign unexpected peaks to residual solvents or degradation products (e.g., hydrolysis of cyano to carboxylic acid). (iii) Quantitative NMR (qNMR) : Use an internal standard (e.g., 1,3,5-trimethoxybenzene) to quantify batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.